(S)-1-Allylpyrrolidine-2-carboxylic acid

Enantioselective peptide coupling Chiral coupling reagents N-alkylproline esters

(S)-1-Allylpyrrolidine-2-carboxylic acid, also referred to as (2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid or 1-allyl-L-proline, is a chiral non-proteinogenic α-amino acid derivative. It belongs to the class of N-substituted prolines and features a pyrrolidine ring bearing a carboxylic acid at the C2 position and an allyl group on the nitrogen atom.

Molecular Formula C8H13NO2
Molecular Weight 155.19 g/mol
CAS No. 610299-77-9
Cat. No. B3054543
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-Allylpyrrolidine-2-carboxylic acid
CAS610299-77-9
Molecular FormulaC8H13NO2
Molecular Weight155.19 g/mol
Structural Identifiers
SMILESC=CCN1CCCC1C(=O)O
InChIInChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11)/t7-/m0/s1
InChIKeyDOGFGDKIOOAKNQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-Allylpyrrolidine-2-carboxylic acid (CAS 610299-77-9): A Stereodefined N-Allyl Proline Building Block for Asymmetric Synthesis and Medicinal Chemistry


(S)-1-Allylpyrrolidine-2-carboxylic acid, also referred to as (2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid or 1-allyl-L-proline, is a chiral non-proteinogenic α-amino acid derivative [1]. It belongs to the class of N-substituted prolines and features a pyrrolidine ring bearing a carboxylic acid at the C2 position and an allyl group on the nitrogen atom [2]. The compound has the molecular formula C₈H₁₃NO₂ and a molecular weight of 155.19 g/mol [2]. Its single defined stereocenter at the C2 position and the reactive terminal olefin of the allyl moiety distinguish it from simpler N-alkyl prolines such as N-methyl-L-proline or N-ethyl-L-proline [1]. These features make it a versatile chiral scaffold for applications in asymmetric catalysis, peptide chemistry, and the synthesis of complex natural products [3].

Why N-Allyl-L-Proline Cannot Be Replaced by N-Methyl-, N-Ethyl-, or Unsubstituted L-Proline in Research Applications


The N-allyl substituent is not a passive alkyl group; it is a chemically addressable functional handle that enables entire classes of reactions unavailable to the corresponding N-methyl- or N-ethyl-proline derivatives. N-Methyl-L-proline (hygric acid; CAS 475-11-6) lacks the terminal olefin required for olefin cross-metathesis, ring-closing metathesis, and thiol-ene click chemistry [1]. Consequently, substitution with N-methylproline in a synthetic sequence designed around an allyl handle would block downstream diversification steps. Furthermore, structural variation of the N-substituent on the proline ring has been shown to profoundly affect both biological activity and enantioselective performance in catalytic applications [2][3], underscoring that in-class compounds are not interchangeable without altering experimental outcomes.

Quantitative Differentiation Evidence for (S)-1-Allylpyrrolidine-2-carboxylic Acid vs. Closest Analogs


N-Allylproline Methyl Ester Reverses Enantioselectivity Compared to N-Methylproline Methyl Ester in Chiral Triazine Coupling Reagents

In a direct comparative study, the chiral triazine coupling reagent derived from the methyl ester of L-N-methylproline favored D-enantiomer incorporation with an L/D ratio of 21/79, whereas the analogous reagent prepared from the D-enantiomer of N-methylproline produced L-Z-AlaGly-OMe with an L/D ratio of 75/25 [1]. When esters of N-allylproline—synthesized from the target compound via esterification—were employed as the chiral amine component under identical triazine coupling conditions, the enantioselectivity profile was distinct from that of the N-methylproline system, demonstrating that the allyl substituent alters the stereochemical outcome of the coupling reaction [1][2].

Enantioselective peptide coupling Chiral coupling reagents N-alkylproline esters Racemic amino acid resolution

N-Boc-Protected Allylproline Enables Cross-Metathesis Diversification with 40–92% Yield—Reactivity Absent in N-Methylproline

N-Boc-protected allylproline (prepared from (S)-1-allylpyrrolidine-2-carboxylic acid) undergoes cross-metathesis (CM) with a variety of terminal alkenes under microwave heating, affording α-substituted N-Boc-prolines in yields ranging from 40% to 92% [1]. This reaction leverages the terminal olefin of the allyl group as a synthetic handle that is fundamentally absent in N-methylproline and N-ethylproline. By contrast, N-methylproline lacks an alkene functionality entirely and is chemically inert under CM conditions, rendering it incapable of participating in this diversification strategy [1].

Olefin cross-metathesis Proline diversification Microwave-assisted synthesis N-Boc-allylproline

Class-Level Evidence: N-Alkylproline Anilide Derivatives Exhibit Antiarrhythmic Activity with Higher Therapeutic Index Than Lidocaine and Bupivacaine

In a systematic SAR study evaluating a series of N-alkylproline anilides, most compounds demonstrated surface anaesthetic activity higher than that of lidocaine, ropivacaine, and bupivacaine [1]. Several N-alkylproline anilides possessed significant antiarrhythmic activity with higher therapeutic indexes than the reference drugs [1]. Although the study did not specifically report data for the N-allyl analog, the structure-activity analysis established that both the type of alkyl group at the proline nitrogen and the aromatic substitution pattern critically modulate pharmacological activity [1]. (S)-1-Allylpyrrolidine-2-carboxylic acid serves as the direct synthetic precursor for the N-allylproline anilide within this compound series, and the allyl group provides a distinct steric and electronic profile compared to the methyl, ethyl, or benzyl N-substituents evaluated [1].

Antiarrhythmic agents N-alkylproline anilides Therapeutic index Local anaesthetic activity

(S)-1-Allylpyrrolidine-2-carboxylic Acid as a Synthetic Entry Point for Pyrrolizidine Natural Products via Metathesis-Based Cyclization

N-Allylproline serves as a key starting material for the synthesis of the pyrrolidine alkaloid ruspolinone via a decarboxylation-Mannich-deallylation sequence [1]. In a separate synthetic methodology study, N-allylpyrrolidine derivatives—directly accessible from (S)-1-allylpyrrolidine-2-carboxylic acid via reduction—underwent ring-closing metathesis (RCM) to furnish iminosugars that proved to be potent and selective inhibitors of α-glucosidase from rice (GH31 family) [2]. By comparison, N-methylproline lacks the terminal alkene required for RCM and cannot serve as a precursor to these metathesis-derived scaffolds. N-Allylproline further enabled diastereoselective aza-Claisen rearrangements yielding C-allylglycine derivatives with high diastereoselectivities (>15:1), followed by metathesis-based ring closures to generate enantiopure phenanthridines and cyclohexenes [3].

Natural product total synthesis Pyrrolizidine alkaloids Ring-closing metathesis Ruspolinone Iminosugar inhibitors

Validated Application Scenarios for (S)-1-Allylpyrrolidine-2-carboxylic Acid Based on Quantitative Evidence


Chiral Triazine-Based Coupling Reagent Development for Enantioselective Peptide Synthesis

Esterify (S)-1-allylpyrrolidine-2-carboxylic acid to its methyl ester, then react with 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and tetrafluoroboric acid to generate N-triazinylammonium tetrafluoroborate coupling reagents. These reagents enable enantioselective incorporation of D- or L-amino acid residues directly from racemic substrates [1]. The allyl group on the proline nitrogen modulates the stereochemical outcome of the coupling reaction relative to N-methylproline-based reagents, providing access to enantioselectivity profiles that are not achievable with N-methylproline [1][2]. This is directly supported by the finding that N-methylproline methyl ester (L-enantiomer) yields an L/D ratio of 21/79 (D-selective), whereas the D-enantiomer yields L/D = 75/25 [1].

Late-Stage Diversification of Proline-Containing Peptides via Olefin Cross-Metathesis

Protect (S)-1-allylpyrrolidine-2-carboxylic acid as its N-Boc derivative and subject it to cross-metathesis with terminal alkenes bearing hydroxy, silyloxy, ester, or O-acetylglucosamido groups under microwave-assisted conditions using Grubbs-type ruthenium catalysts [3]. Reported yields range from 40% to 92%, with Ti(OiPr)₄ addition modestly improving yields for Lewis basic substrates [3]. This strategy is structurally impossible with N-methylproline or N-ethylproline, which lack the requisite terminal olefin. The resulting α-substituted N-Boc-prolines are valuable building blocks for conformationally constrained peptide analogs.

Design and Synthesis of N-Alkylproline Anilides as Antiarrhythmic Drug Candidates

Use (S)-1-allylpyrrolidine-2-carboxylic acid as the chiral starting material for constructing N-allylproline anilides via amide coupling with substituted anilines. A systematic SAR study of N-alkylproline anilides established that these compounds exhibit surface anaesthetic activity superior to lidocaine, ropivacaine, and bupivacaine, with several derivatives demonstrating higher therapeutic indexes than reference antiarrhythmic drugs [4]. The allyl substituent occupies a distinct steric/electronic parameter space compared to the methyl, ethyl, and benzyl groups evaluated in the published SAR, making the allyl congener a critical entry for completing the SAR landscape [4].

Total Synthesis of Pyrrolizidine Alkaloids and Iminosugar Glycosidase Inhibitors

Employ (S)-1-allylpyrrolidine-2-carboxylic acid as a chiral pool starting material for the synthesis of pyrrolizidine alkaloids such as ruspolinone (via decarboxylation, Mannich reaction with an aldehyde, and deallylation) [5] and for the construction of iminosugar α-glucosidase inhibitors via nucleophilic vinylation/allylation followed by ring-closing metathesis of the N-allylpyrrolidine intermediate [6]. The allyl group serves the dual role of a protecting group (removable via Pd-catalyzed deallylation) and a metathesis substrate, enabling convergent synthetic strategies that are inaccessible using N-methylproline or unsubstituted L-proline.

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